

# Heliotrine N-oxide: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: *Heliotrine N-oxide*

Cat. No.: *B129442*

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## Abstract

**Heliotrine N-oxide**, a pyrrolizidine alkaloid (PA), is a significant compound of study in toxicology and pharmacology due to its potential hepatotoxicity and genotoxicity. This technical guide provides an in-depth overview of **Heliotrine N-oxide**, including its chemical properties, toxicological profile, metabolic pathways, and relevant experimental methodologies. The information is intended to serve as a valuable resource for researchers and professionals involved in the study of natural toxins and their implications for drug development and safety assessment.

## Chemical and Physical Properties

**Heliotrine N-oxide** is the N-oxide derivative of heliotrine, a pyrrolizidine alkaloid found in various plant species.<sup>[1]</sup> Its chemical identity and key properties are summarized below.

Property	Value	Reference
CAS Number	6209-65-0	[1][2][3][4][5][6][7]
Chemical Formula	C <sub>16</sub> H <sub>27</sub> NO <sub>6</sub>	[1][2][3][4][5][6]
Molecular Weight	329.39 g/mol	[1][4][5][6]
Synonyms	Heliotrine, 4-oxide; Heliotrine oxide; 9-Heliotrylheliotridin-N-Oxid	[1][2][3]
Appearance	Colorless to pale yellow solid or liquid	[2]
Solubility	Generally soluble in organic solvents	[2]
Melting Point	167 °C	[7]
Storage Temperature	+4 °C	[7]

## Toxicology and Mechanism of Action

The toxicity of **Heliotrine N-oxide** is intrinsically linked to its metabolic activation. While generally considered less toxic than its parent alkaloid, heliotrine, it can be reduced back to the tertiary amine form in vivo, leading to the generation of reactive pyrrolic metabolites.[8]

## Genotoxicity and DNA Adduct Formation

A primary mechanism of **Heliotrine N-oxide**'s toxicity is its ability to form DNA adducts, which are implicated in its carcinogenic potential.[2][5] Metabolic activation, primarily in the liver, leads to the formation of dehydroheliotridine (DHH), a reactive pyrrole that can bind to DNA.[3] This process results in a set of 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP)-derived DNA adducts.[2][3][4] These adducts are considered potential biomarkers for PA-induced liver tumor initiation.[2][9]

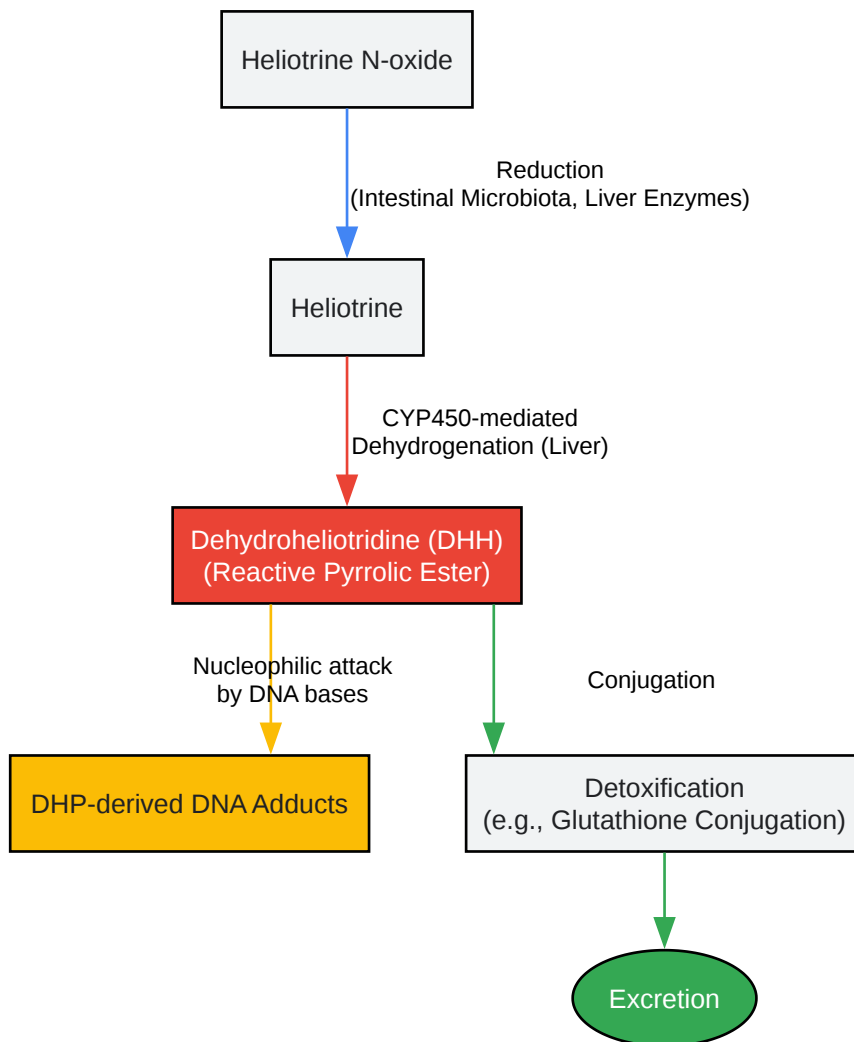
## Hepatotoxicity

Heliotrine and its N-oxide are known hepatotoxins.[6][10] In vitro studies using human liver cells have shown that heliotrine can induce cytological changes, including cytoplasmic vacuolation and progressive hypertrophy of hepatocytes.[11] The mechanism is believed to involve the inhibition of DNA and, to a lesser extent, RNA synthesis.[6][11] It is proposed that the reactive metabolites of heliotrine act in the major groove of the DNA helix, inhibiting DNA polymerase.[6]

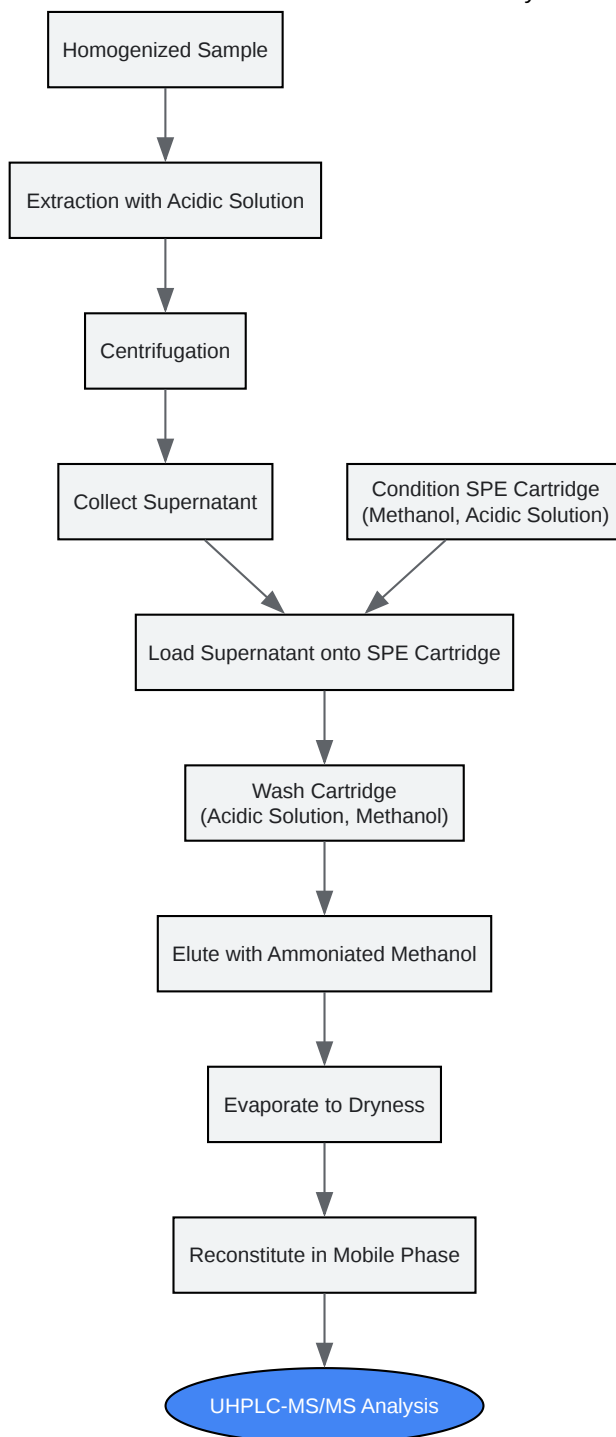
## Metabolism

The metabolic pathway of **Heliotrine N-oxide** is a critical determinant of its toxicity. The following diagram illustrates the key metabolic steps.

## Metabolic Pathway of Heliotrine N-oxide



## SPE Workflow for Heliotrine N-oxide Analysis

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